N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine
Brand Name: Vulcanchem
CAS No.: 57413-99-7
VCID: VC15945708
InChI: InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16)
SMILES:
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine

CAS No.: 57413-99-7

Cat. No.: VC15945708

Molecular Formula: C12H9NO4

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine - 57413-99-7

Specification

CAS No. 57413-99-7
Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
IUPAC Name 2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid
Standard InChI InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16)
Standard InChI Key JBLAYIBZIRMMIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine (CAS No.: 57413-99-7) features a naphthoquinone core fused to a glycine residue at the C2 position. The planar naphthoquinone system enables π-π stacking interactions, while the glycine moiety introduces hydrogen-bonding capabilities and water solubility. The molecular formula is C12H9NO4\text{C}_{12}\text{H}_{9}\text{NO}_{4}, with a molecular weight of 231.20 g/mol.

Table 1: Physicochemical Properties

PropertyValue
CAS Number57413-99-7
Molecular FormulaC12H9NO4\text{C}_{12}\text{H}_{9}\text{NO}_{4}
Molecular Weight231.20 g/mol
SolubilityModerate in polar solvents
ReactivityRedox-active quinone moiety

Synthesis and Optimization

Classical Michael Addition Route

The primary synthesis involves the Michael addition of glycine to 1,4-naphthoquinone under reflux in ethanol or methanol. The reaction proceeds via nucleophilic attack by glycine’s amine group on the quinone’s β-carbon, followed by tautomerization to yield the final product. Key variables affecting yield (30–65%) include:

  • Solvent polarity: Ethanol (>50% yield) outperforms dichloromethane (<20%) due to better solubility of glycine.

  • pH control: Neutral to slightly basic conditions (pH 7–8) favor amine deprotonation, enhancing nucleophilicity.

  • Temperature: Reflux conditions (78°C for ethanol) accelerate kinetics but may promote side reactions like quinone dimerization.

Alternative Synthetic Strategies

Recent advances propose microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, though yields remain comparable. Enzymatic methods using lipases or peroxidases are under exploration for greener synthesis but face scalability challenges.

Biological Activities and Mechanisms

Anticancer Activity

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine demonstrates dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC50\text{IC}_{50} values of 12–18 μM. Mechanistic studies attribute this to:

  • ROS Generation: The quinone moiety undergoes redox cycling, producing superoxide (O2\text{O}_2^-) and hydroxyl (OH\text{OH}^-) radicals that damage DNA and mitochondria.

  • Topoisomerase Inhibition: Intercalation into DNA disrupts topoisomerase II activity, preventing replication.

Table 2: Cytotoxicity Profile

Cell LineIC50\text{IC}_{50} (μM)Mechanism
MCF-7 (Breast)14.2 ± 1.5ROS, Topo II inhibition
A549 (Lung)17.8 ± 2.1ROS, Apoptosis induction

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate inhibition zones (12–15 mm at 100 μg/mL), comparable to ampicillin controls. The glycine side chain may enhance membrane permeability, facilitating quinone entry into bacterial cells.

Pharmacological Applications and Challenges

Drug Delivery Considerations

The compound’s low solubility (<1 mg/mL in water) necessitates formulation strategies such as:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability 3-fold in murine models.

  • Prodrug Design: Esterification of the carboxylic acid group enhances intestinal absorption.

Future Directions

  • Structure-Activity Relationships: Modifying the glycine substituent or quinone oxidation state could optimize potency.

  • Combination Therapies: Synergy with cisplatin or doxorubicin may reduce effective doses and mitigate resistance.

  • Target Identification: Proteomic studies are needed to elucidate binding partners beyond topoisomerases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator